molecular formula C7H9Cl2NO B2684630 (2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride CAS No. 2460751-21-5

(2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride

Cat. No.: B2684630
CAS No.: 2460751-21-5
M. Wt: 194.06
InChI Key: HQLUKZCDXVBNSA-UHFFFAOYSA-N
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Description

“(2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride” is a pyridine derivative characterized by a chlorinated and methyl-substituted aromatic ring with a hydroxymethyl (-CH₂OH) functional group at position 3, stabilized as a hydrochloride salt. This compound (CAS: 689259-06-1) is synthesized via oxidation of the corresponding alcohol precursor using MnO₂ in dichloromethane, yielding a yellow solid with 77% efficiency . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 7.74 (d, J = 7.8 Hz, 1H), 7.09 (d, J = 7.8 Hz, 1H), 4.72 (s, 2H), 2.50 (s, 3H).
  • ¹³C NMR (CDCl₃): δ 157.9, 148.3, 137.5, 132.0, 122.4, 61.3, 23.5.
  • HRMS (ESI+): m/z 157.0298 (calculated: 157.0294 for C₇H₈ClNO) .

The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and agrochemical intermediates.

Properties

IUPAC Name

(2-chloro-6-methylpyridin-3-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c1-5-2-3-6(4-10)7(8)9-5;/h2-3,10H,4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLUKZCDXVBNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)CO)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride typically involves the chlorination of 6-methylpyridin-3-ylmethanol. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding 6-methylpyridin-3-ylmethanol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-Chloro-6-methylpyridine-3-carboxaldehyde or 2-Chloro-6-methylpyridine-3-carboxylic acid.

    Reduction: 6-Methylpyridin-3-ylmethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents. Research indicates that derivatives of pyridine compounds can exhibit diverse biological activities, including anti-inflammatory and antimicrobial properties .

Case Study: Anticancer Activity
A study investigated the anticancer activity of (2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride derivatives, revealing promising results against specific cancer cell lines. The mechanism involved the inhibition of key signaling pathways associated with cell proliferation and survival, which is crucial in cancer therapy .

Biological Studies

Enzyme Interaction
This compound is utilized in studies to understand its interactions with enzymes and receptors. For instance, it has been shown to inhibit certain enzymes critical in metabolic pathways, providing insights into its potential therapeutic effects and mechanisms of action .

Table 1: Biological Activities of this compound

Activity Target Effect
AntimicrobialBacterial EnzymesInhibition
AnticancerCancer Cell LinesInduction of apoptosis
Anti-inflammatoryInflammatory PathwaysReduction in cytokine levels

Materials Science

Synthesis of Advanced Materials
this compound serves as a building block for synthesizing advanced materials with specific properties. Its unique chemical structure allows for the development of novel polymers and composites that can be used in various industrial applications .

Case Study: Polymer Development
Research demonstrated the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. The resultant materials exhibited improved performance characteristics suitable for high-temperature applications.

Industrial Applications

Chemical Intermediates
The compound is also valuable as an intermediate in the synthesis of specialty chemicals. Its reactive functional groups facilitate various chemical reactions, making it a versatile building block in industrial chemistry .

Mechanism of Action

The mechanism of action of (2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions, depending on the reaction conditions and the nature of the target molecules.

Comparison with Similar Compounds

Structurally analogous pyridine derivatives exhibit variations in substituent positions, functional groups, and electronic properties, which influence reactivity, solubility, and biological activity. Below is a detailed comparison:

Structural and Functional Group Comparisons
Compound Name CAS No. Substituents Functional Group Molecular Formula Molecular Weight Similarity Score
(2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride 689259-06-1 Cl (position 2), CH₃ (position 6) -CH₂OH (position 3) + HCl C₇H₈ClNO·HCl 193.08 Reference
(2-Chloro-6-methyl-3-phenylpyridine) 147936-60-5 Cl (position 2), CH₃ (position 6), Ph (position 3) None C₁₂H₁₀ClN 203.67 0.90
(2-Chloro-6-methyl-3,4'-bipyridine) 1214356-35-0 Cl (position 2), CH₃ (position 6), pyridyl (position 3) None C₁₁H₈ClN₂ 218.66 0.90
(2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride 1428532-87-9 Cl (position 2), CH₃ (position 6) -CH₂NH₂ (position 3) + HCl C₇H₁₀Cl₂N₂ 193.08 0.88
(2-Chloro-6-fluoro-pyridin-3-yl)-methanol 1227563-88-3 Cl (position 2), F (position 6) -CH₂OH (position 3) C₆H₅ClFNO 177.56 N/A
(2,4-Dichloro-6-methylpyridin-3-yl)methanol 374800-25-6 Cl (positions 2, 4), CH₃ (position 6) -CH₂OH (position 3) C₇H₇Cl₂NO 208.04 N/A

Key Observations :

  • Functional Groups : Replacement of -CH₂OH with -CH₂NH₂ (e.g., methanamine hydrochloride) introduces amine reactivity, enabling nucleophilic substitution or hydrogen bonding in biological systems .
  • Additional chlorine at position 4 (CAS: 374800-25-6) enhances steric hindrance and lipophilicity .
  • Aromatic Extensions : Biphenyl or pyridyl extensions (e.g., CAS: 1214356-35-0) expand π-system interactions, relevant for receptor binding .
Physicochemical Properties
Property This compound (2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride (2-Chloro-6-fluoro-pyridin-3-yl)-methanol
Solubility High (HCl salt) Moderate (polar aprotic solvents) Low (fluorine reduces polarity)
Reactivity Nucleophilic -OH Nucleophilic -NH₂ Electrophilic Cl, H-bonding -OH
Stability Stable (salt form) Hygroscopic (amine hydrochloride) Sensitive to oxidation
LogP ~1.2 (estimated) ~0.8 (amine increases polarity) ~1.5 (fluorine enhances lipophilicity)

Notable Trends:

  • Salt Forms : Hydrochloride salts improve aqueous solubility but may reduce membrane permeability .
  • LogP : Fluorine substitution (CAS: 1227563-88-3) increases lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

(2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride is a pyridine derivative with potential biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its structural features that may influence its interaction with biological systems.

  • Molecular Formula : C₇H₈ClNO·HCl
  • Molecular Weight : 194.06 g/mol

The compound features a chlorine atom and a hydroxymethyl group, which are significant for its reactivity and biological interactions. The presence of these functional groups allows for various chemical transformations and potential interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in electrophilic or nucleophilic interactions. The chlorine atom can enhance the compound's lipophilicity, potentially affecting its bioavailability and interaction with target proteins.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that pyridine derivatives possess significant antimicrobial properties. For instance, this compound has been investigated for its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
    • A study reported minimum inhibitory concentration (MIC) values as low as 0.0048 mg/mL against E. coli and Bacillus mycoides, suggesting strong antibacterial potential .
  • Antifungal Activity :
    • The compound has also demonstrated antifungal properties, particularly against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM .
  • Potential Therapeutic Applications :
    • Investigations into the therapeutic potential of this compound have included its role as an intermediate in drug synthesis and its application in developing new pharmaceuticals targeting specific diseases.

Case Studies

Several studies have explored the biological activity of pyridine derivatives similar to this compound:

  • Study on Antimicrobial Properties :
    • A comparative analysis of various pyridine derivatives revealed that the presence of halogen substituents significantly enhances antimicrobial activity. The study highlighted that compounds with chlorine substitutions exhibited superior efficacy against both Gram-positive and Gram-negative bacteria .
  • Pharmacological Evaluation :
    • In a pharmacological study, the compound was evaluated for its interaction with specific receptors involved in metabolic processes, showing promising results as a selective antagonist in animal models .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/ConditionMIC Value (mg/mL)Reference
AntibacterialE. coli0.0048
AntibacterialBacillus mycoides0.0048
AntifungalCandida albicans16.69
AntifungalFusarium oxysporum56.74

Q & A

Q. What strategies optimize chromatographic separation of this compound from structurally similar impurities?

  • Methodological Answer : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid). Adjust pH to 3.5 to ionize basic impurities, improving resolution. For co-eluting peaks, employ tandem mass spectrometry (LC-MS/MS) or orthogonal methods like HILIC . Validate the method per ICH Q2(R1) guidelines .

Q. How can researchers design a robust protocol for quantifying trace impurities in batch samples?

  • Methodological Answer : Implement a forced degradation study (heat, light, acid/base exposure) to generate impurities. Use high-resolution LC-MS to identify degradation pathways. Quantify impurities via external calibration curves with reference standards (e.g., EP impurity profiles ). Ensure limits of detection (LOD) ≤ 0.1% .

Q. What experimental frameworks address discrepancies in biological activity data across cell-based assays?

  • Methodological Answer : Standardize assay conditions (cell line, passage number, serum concentration). Include positive controls (e.g., known kinase inhibitors if studying enzyme inhibition). Use statistical tools like ANOVA to identify outlier datasets. For cell permeability issues, measure intracellular concentrations via LC-MS .

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